molecular formula C35H42N6O6S2 B12904897 9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate CAS No. 37425-13-1

9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate

Cat. No.: B12904897
CAS No.: 37425-13-1
M. Wt: 706.9 g/mol
InChI Key: YSJYSVDSXWWVGW-UHFFFAOYSA-N
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Description

“9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate” is a complex organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features a piperazine ring substituted with a tritylethyl group and an allyl group, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate” typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.

    Substitution with Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions.

    Addition of Tritylethyl and Allyl Groups: These groups are added through alkylation reactions using appropriate alkyl halides.

    Dimethanesulfonate Formation: The final step involves the reaction of the compound with methanesulfonic acid to form the dimethanesulfonate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the purine ring or the piperazine ring, potentially leading to hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group could yield epoxides, while reduction of the purine ring could produce dihydropurine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    DNA/RNA Interactions: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    9-Allyl-2-(4-(2-phenylethyl)-1-piperazinyl)-9H-purine: Similar structure but with a phenylethyl group instead of a tritylethyl group.

    9-Allyl-2-(4-(2-benzylethyl)-1-piperazinyl)-9H-purine: Similar structure but with a benzylethyl group.

Uniqueness

The presence of the tritylethyl group in “9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate” may confer unique properties such as increased steric bulk, which could affect its binding affinity and specificity for molecular targets.

Properties

37425-13-1

Molecular Formula

C35H42N6O6S2

Molecular Weight

706.9 g/mol

IUPAC Name

methanesulfonic acid;9-prop-2-enyl-2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]purine

InChI

InChI=1S/C33H34N6.2CH4O3S/c1-2-19-39-26-35-30-25-34-32(36-31(30)39)38-23-21-37(22-24-38)20-18-33(27-12-6-3-7-13-27,28-14-8-4-9-15-28)29-16-10-5-11-17-29;2*1-5(2,3)4/h2-17,25-26H,1,18-24H2;2*1H3,(H,2,3,4)

InChI Key

YSJYSVDSXWWVGW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C=CCN1C=NC2=CN=C(N=C21)N3CCN(CC3)CCC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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